2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-4-2-1-3-11(12)14(20)19-15-18-13(9-21-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSCCVWAEMNNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by coupling with a pyridine-thiazole derivative. The reaction conditions often require the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position of the benzamide moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Key Examples:
-
Amination: Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 2-amino-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide derivatives .
-
Suzuki-Miyaura Coupling: Participates in palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C .
Table 1: Substitution Reaction Outcomes
| Reaction Type | Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Amination (Piperidine) | DMF, 80°C, 12 h | 72 | Kinase inhibitors |
| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O, 90°C, 8 h | 65 | Anticancer agents |
Thiazole Ring Functionalization
The thiazole ring undergoes electrophilic substitution and condensation reactions.
Key Transformations:
-
Nitration: Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiazole ring, enhancing electron-deficient character .
-
Halogenation: Reacts with N-bromosuccinimide (NBS) in CCl₄ to form 5-bromo-thiazole derivatives, enabling further cross-coupling .
Mechanistic Insight:
The pyridin-4-yl group at the 4-position of the thiazole ring directs electrophiles to the 5-position due to its electron-withdrawing nature .
Hydrolysis and Condensation
The benzamide carbonyl group participates in hydrolysis and condensation reactions.
Key Pathways:
-
Acid-Catalyzed Hydrolysis: Forms 2-bromo-benzoic acid and 4-(pyridin-4-yl)-1,3-thiazol-2-amine under reflux with HCl (6 M) .
-
Schiff Base Formation: Reacts with aldehydes (e.g., 3-methoxybenzaldehyde) in ethanol to generate imine-linked derivatives, utilized in antimicrobial studies .
Table 2: Hydrolysis Reaction Parameters
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (6 M) | 110 | 24 | 85 |
| H₂SO₄ (4 M) | 100 | 18 | 78 |
Coordination Chemistry
The pyridine and thiazole nitrogen atoms act as ligands for metal coordination.
Complexation Examples:
-
Palladium Complexes: Forms stable complexes with Pd(II) salts (e.g., PdCl₂) in ethanol, used in catalytic cross-coupling .
-
Zinc Complexes: Binds Zn(II) in aqueous methanol, yielding octahedral geometries for antibacterial applications .
Stoichiometry:
Typical metal-to-ligand ratios are 1:2 (M:L), confirmed by UV-Vis and X-ray crystallography .
Biological Activity-Directed Reactions
Derivatives are synthesized for structure-activity relationship (SAR) studies.
Notable Modifications:
-
Sulfonamide Incorporation: Reacts with sulfonyl chlorides (e.g., 4-bromophenylsulfonyl chloride) to enhance antitubercular activity (MIC: 1.6 µg/mL) .
-
Urea/Thiourea Derivatives: Condensation with isocyanates yields urea-linked analogs for kinase inhibition (IC₅₀: 0.8 µM) .
Table 3: Bioactive Derivatives
| Derivative Type | Biological Target | IC₅₀/MIC |
|---|---|---|
| Sulfonamide | Mycobacterium tuberculosis | 1.6 µg/mL |
| Urea-linked | Human glucokinase | 0.8 µM |
Stability and Degradation
The compound degrades under harsh conditions:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and pyridine derivatives exhibit promising anticancer properties. For instance:
- Thiazole-Pyridine Hybrids : A series of thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines (e.g., PC3, MCF-7). One specific hybrid showed better anti-breast cancer efficacy (IC50 = 0.71 μM) compared to the standard drug 5-fluorouracil (IC50 = 42 μM) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation, such as RET kinase. For example, certain benzamide derivatives have been identified as potent inhibitors of RET kinase, demonstrating moderate to high potency in ELISA-based assays .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Several studies have reported the antibacterial activity of thiazole derivatives against common pathogens. For instance, some substituted phenylthiazol-2-amines showed comparable efficacy to norfloxacin against Staphylococcus epidermidis .
- Synthesis and Testing : The synthesis of these compounds typically involves reactions between bromoacetophenone and thiourea, leading to thiazole intermediates that are further modified for enhanced activity .
Anticonvulsant Activity
Research has indicated that thiazole-based compounds can also possess anticonvulsant properties:
- Activity Assessment : In a study assessing anticonvulsant activity, certain thiazole-integrated pyrrolidin-2-one derivatives displayed significant protective effects against seizures induced by pentylenetetrazol (PTZ), with one compound achieving an effective dose (ED50) of 2.01 µM .
Summary of Applications
| Application | Description | Example Findings |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation through enzyme inhibition | Thiazole-pyridine hybrid showed IC50 = 0.71 μM |
| Antimicrobial | Effective against bacterial strains; potential for new antibiotic development | Compounds comparable to norfloxacin |
| Anticonvulsant | Protects against seizures; potential for new treatments for epilepsy | ED50 = 2.01 µM for specific thiazole derivatives |
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine moieties can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(pyridin-2-yl)benzamide
- 3-bromoimidazo[1,2-a]pyridine derivatives
- N-(pyridin-2-yl)amides
Uniqueness
2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a brominated benzamide and a pyridine-thiazole moiety. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-Bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the bromination of benzamide, followed by the formation of the thiazole ring through cyclization with a suitable thioamide precursor. Optimization of reaction conditions is crucial for achieving high yields and purity, often involving temperature control and purification techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, thiazole-based compounds exhibit selective inhibition against cancer-related proteins such as carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Induction of apoptosis |
| Compound 4e | MDA-MB-231 | 0.18 to 22.04 (annexin V-FITC) | Apoptosis induction |
| Compound 9 | Various | <1.98 | Bcl-2 inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain thiazole-containing compounds can inhibit bacterial growth effectively .
Table 2: Antimicrobial Activity Against Common Pathogens
| Compound | Pathogen Tested | MIC (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | TBD |
| Compound 4g | Staphylococcus aureus | 50 | 80.69% |
| Compound 43a | Escherichia coli | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits selective inhibition of carbonic anhydrase IX, which is overexpressed in many tumors.
- Apoptosis Induction : It has been shown to significantly increase apoptosis markers in cancer cells.
- Antimicrobial Mechanisms : The presence of the thiazole moiety contributes to disrupting bacterial cell wall synthesis.
Case Studies
A study involving a series of thiazole derivatives demonstrated that modifications in substituents on the thiazole ring could enhance biological activity significantly. For instance, the addition of electron-donating groups improved anticancer efficacy against various cell lines .
Case Study Summary
Q & A
Basic: What are the established synthetic routes for 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, and what purification challenges arise?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of 4-pyridinylthiazole-2-amine with 2-bromobenzoyl chloride. Key steps include:
- Amide bond formation under reflux in anhydrous solvents (e.g., DMF or THF) with coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification challenges stem from by-products like unreacted starting materials or regioisomers. Advanced techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are critical for isolating the pure compound .
- Reaction monitoring via TLC and NMR ensures intermediate purity before proceeding to subsequent steps .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the pyridinyl, thiazole, and benzamide moieties. Aromatic proton signals (~6.5–8.5 ppm) and carbonyl (C=O) peaks (~168–170 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ ion) .
- X-ray Crystallography: Single-crystal analysis using SHELXL software resolves bond lengths and angles, particularly the bromine’s steric effects on the benzamide ring .
Basic: What preliminary biological screening assays are recommended for this compound?
Answer:
- Enzyme inhibition assays: Test against kinases (e.g., EGFR, CDK2) due to the thiazole-pyridine scaffold’s affinity for ATP-binding pockets. Use fluorescence-based or radiometric assays .
- Cytotoxicity profiling: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with structurally related analogs to establish structure-activity relationships (SAR) .
- Microbial susceptibility testing: Evaluate antibacterial/antifungal activity using broth microdilution methods (CLSI guidelines) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature to 80°C improves amide coupling efficiency but may require inert atmospheres to prevent oxidation .
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) or organocatalysts (e.g., DMAP) enhance regioselectivity .
- In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Advanced: How should researchers resolve contradictions in bioactivity data across different assays?
Answer:
- Orthogonal validation: Confirm cytotoxicity results using complementary assays (e.g., apoptosis flow cytometry alongside MTT).
- Solubility correction: Account for DMSO vehicle effects by testing compound solubility via dynamic light scattering (DLS) .
- Target engagement studies: Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to verify direct binding to proposed targets .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action?
Answer:
- Proteomic profiling: Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with LC-MS/MS to identify differentially expressed proteins post-treatment .
- CRISPR-Cas9 screening: Perform genome-wide knockout screens to pinpoint synthetic lethal pathways .
- Molecular docking: Use Schrödinger Suite or AutoDock to model interactions with kinases or GPCRs, guided by crystallographic data from SHELXL-refined structures .
Advanced: How can stability and degradation products be characterized under physiological conditions?
Answer:
- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC-MS to identify degradation pathways (e.g., hydrolysis of the amide bond) .
- Metabolite identification: Use hepatocyte incubation followed by UPLC-QTOF-MS to profile phase I/II metabolites .
Advanced: What computational methods aid in predicting SAR for derivative libraries?
Answer:
- QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using datasets from PubChem BioAssay .
- Free-energy perturbation (FEP): Predict binding affinity changes for bromine substituent modifications using molecular dynamics simulations (e.g., Desmond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
